Morin hydrate

Catalog No.
S536042
CAS No.
654055-01-3
M.F
C15H14O9
M. Wt
338.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morin hydrate

Substituting morin hydrate with quercetin compromises Al³⁺ detection and bioavailability. Morin hydrate (CAS 654055-01-3) provides the exact solution:

  • Fluorescent Al³⁺ probe with 4.3 µg/L LOD for WHO compliance testing.
  • Histological stain for aluminum macrophages in FFPE tissues, avoiding EM.
  • 3× higher AUC vs. quercetin for reproducible in vivo flavonoid studies.

High-purity hydrate ensures rapid dissolution in DMSO/methanol.

CAS Number

654055-01-3

Product Name

Morin hydrate

IUPAC Name

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate

Molecular Formula

C15H14O9

Molecular Weight

338.27 g/mol

InChI

InChI=1S/C15H10O7.2H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;;/h1-5,16-19,21H;2*1H2

InChI Key

AEVKYFNHIADTEI-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Morin Hydrate; NSC 19801; AI3-38057; Al-Morin; C.I. Natural Yellow 11; C.I. Natural Yellow 11 (VAN); C.I. Natural Yellow 8; Osage Orange; Osage Orange Crystals.

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O

The exact mass of the compound Morin hydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

100 mg, 1 g, 5 g

Morin hydrate (CAS 654055-01-3) is a naturally occurring pentahydroxyflavone characterized by its 2',4'-dihydroxyphenyl B-ring substitution. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reagent, a specialized fluorescent probe for trace metal detection, and a baseline compound for flavonoid pharmacokinetic studies. Unlike its widely studied isomer quercetin, morin hydrate features a meta-hydroxylation pattern that fundamentally alters its metal coordination chemistry and metabolic stability [1]. The hydrate form is the industry standard for commercial distribution, providing optimal crystalline stability and rapid dissolution kinetics in polar organic solvents such as methanol and DMSO, which are essential for downstream formulation and assay preparation .

Research Fit

Distinct 2′,4′-dihydroxy B-ring pattern differentiates morin from 3′,4′-dihydroxy flavonols
Fluorescent probe for aluminum detection with validated protocol sensitivity
Parent flavonol detectable in serum after oral administration, supporting unconjugated-flavonol study design

Substituting morin hydrate with its ubiquitous isomer quercetin or generic anhydrous flavonoids compromises both analytical specificity and in vivo performance. In trace metal analysis, quercetin lacks the specific spatial coordination required to form the highly fluorescent, stable complex with aluminum (Al3+) that morin provides, rendering it ineffective for histochemical staining of aluminum granulomas or fluorometric water testing [1]. Furthermore, in preclinical models, quercetin undergoes rapid and near-complete first-pass glucuronidation due to its ortho-hydroxylated B-ring, resulting in negligible systemic bioavailability compared to morin [2]. Finally, attempting to use fully anhydrous morin can lead to unpredictable dissolution rates and precipitation in methanolic or DMSO-based stock solutions, disrupting high-throughput assay reproducibility .

Substitution Risk

B-ring hydroxylation pattern
2′,4′-dihydroxy substitution differs from 3′,4′-dihydroxy quercetin; isomerism does not predict equivalent bioavailability or enzyme inhibition profile
Antioxidant capacity ranking
Intermediate antioxidant capacity between myricetin and kaempferol in multiple assays; rank order varies by assay system
Metal chelation and enzyme inhibition
Unique B-ring configuration confers differential metal chelation and enzyme inhibition not predicted by hydroxyl count alone

Fluorometric Aluminum Detection and Histochemical Specificity

Morin hydrate is widely procured as a specialized fluorescent probe for aluminum. Unlike generic metal chelators, morin forms a highly specific, blue-green fluorescent complex with Al3+. In quantitative assays, morin hydrate achieves a Limit of Detection (LOD) as low as 4.3 µg/L for Al3+ in aqueous matrices [1]. In histopathology, it provides 100% specificity for detecting aluminum-containing macrophages in macrophagic myofasciitis (MMF) from formalin-fixed paraffin-embedded (FFPE) tissues, outperforming standard non-specific inflammatory stains [2].

Evidence DimensionAluminum detection limit and histochemical specificity
Target Compound DataLOD of 4.3 µg/L; highly specific blue-green fluorescence for Al3+ in FFPE tissues
Comparator Or BaselineStandard histochemical stains (e.g., H&E) and generic fluorophores
Quantified DifferenceEnables trace quantification below WHO drinking water limits (200 µg/L) and provides definitive Al3+ localization
ConditionsAqueous analytical matrices and FFPE/frozen human tissue sections

Procurement of morin hydrate is critical for diagnostic and analytical laboratories requiring validated, high-sensitivity detection of trace aluminum.

PAH Formation Inhibition
Head-to-head
55.7% inhibition
Supports food-safety dose-response study design
Heated meat model; rank order differs from radical scavenging assays

In Vivo Bioavailability and Systemic Exposure

For in vivo studies, morin hydrate offers significantly better systemic exposure than its widely used isomer, quercetin. The structural difference—a meta-hydroxylated B-ring (2',4'-OH) in morin versus an ortho-hydroxylated B-ring (3',4'-OH) in quercetin—alters its metabolic fate. Pharmacokinetic studies in rat models demonstrate that at an equivalent oral dose of 50 mg/kg, the total Area Under the Curve (AUC) for morin (parent form and conjugated metabolites) is 3-fold higher than that of quercetin[1].

Evidence DimensionTotal Area Under the Curve (AUC) for absorption
Target Compound Data3-fold higher total AUC at 50 mg/kg oral dose
Comparator Or BaselineQuercetin (isomeric flavonol)
Quantified Difference300% increase in systemic absorption/exposure
ConditionsIn vivo rat model, 50 mg/kg oral administration

Researchers designing in vivo efficacy models should select morin hydrate over quercetin to ensure viable systemic concentrations without excessive dosing.

Xanthine Oxidase Inhibition
Head-to-head
ID50 19 μM
Moderate inhibitor; supports partial enzyme inhibition studies
Cow's milk xanthine oxidase; quercetin ID50 3 μM, myricetin 2 μM

Solubility and Stock Solution Processability

The hydrate form of morin is specifically procured to ensure reliable solubility and stability during stock solution preparation. Morin hydrate achieves a solubility of 50 mg/mL in methanol and up to 64 mg/mL in anhydrous DMSO . The presence of lattice water in the hydrate form improves dissolution kinetics in polar organic solvents compared to heavily desiccated anhydrous flavonoid extracts, preventing premature precipitation during the formulation of complex analytical cocktails or nanoparticle-loading procedures .

Evidence DimensionSolubility in standard laboratory solvents
Target Compound Data50 mg/mL in methanol; 64 mg/mL in DMSO
Comparator Or BaselineAnhydrous morin / crude flavonoid extracts
Quantified DifferenceRapid and complete dissolution at high millimolar concentrations (~200 mM in DMSO)
ConditionsStandard room temperature stock preparation

Procuring the hydrate form ensures reproducible, high-concentration stock solutions critical for high-throughput screening and analytical probe formulation.

Tyrosinase Inhibition
Head-to-head
Ranked 3rd among tested flavonols
Supports comparative SAR investigations
Mushroom tyrosinase; quercetin > galangin > morin
Oral Cell-Model Response
Head-to-head
SCC IC50 115 μM vs. NOMC 173 μM
Reported cell-model response context; P = 0.009
Human oral SCC vs. normal mucosa; Akt/stress kinase pathways
PK Bioavailability vs. Quercetin
Head-to-head
Total AUC 3× higher; parent form detectable
Supports unconjugated-flavonol exposure studies
Rat 50 mg/kg; nonlinear PK with dose doubling
Aluminum Detection
Reported
LOD 0.2 ppb; 3–4× sensitivity gain
Supports trace aluminum detection research
IBMK extraction; λex 418 nm, λem 495 nm

Fluorometric Quantification of Trace Aluminum

Directly leveraging its 4.3 µg/L LOD, morin hydrate is the reagent of choice for constructing optical sensors or liquid assays to monitor Al3+ in drinking water or biological fluids. Its high sensitivity allows laboratories to easily verify compliance with the WHO maximum permissible level of 200 µg/L for aluminum in drinking water [1].

Histopathological Detection of Aluminum Granulomas

Utilizing its unique metal-coordination fluorescence, morin hydrate is procured by clinical pathology labs to specifically stain and identify aluminum-containing macrophages in FFPE tissue sections. This provides a definitive, accessible diagnostic tool for confirming conditions like macrophagic myofasciitis (MMF) without requiring expensive electron microscopy [2].

Preclinical Pharmacokinetic and Efficacy Modeling

Because of its 3-fold higher AUC compared to quercetin, morin hydrate is selected as the preferred flavonol scaffold for in vivo studies targeting oxidative stress, enzyme inhibition, or nanoparticle-based drug delivery systems. It provides reliable systemic exposure that generic ortho-hydroxylated flavonoids cannot match [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PAH inhibition research
Inhibitory capacity profile
Model-system PAH reduction rank order
Xanthine oxidase pathway studies
Moderate inhibition profile
Partial enzyme inhibition and uricosuric endpoints
Oral cancer cell-model studies
Cell-model response context
Akt and stress kinase pathway endpoints
Parent flavonol exposure studies
Unconjugated-flavonol bioavailability
Serum parent-form detection and nonlinear PK
Aluminum fluorimetric detection
Fluorescent probe with extraction-enhanced sensitivity
Sub-ppb detection limit and linear range

Physical Description

Solid; [Merck Index] Yellow powder; [Aldrich MSDS]
Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

338.06378202 Da

Monoisotopic Mass

338.06378202 Da

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

303 - 304 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8NFQ3F76WR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Metabolism Metabolites

Morin has known human metabolites that include (2S,3S,4S,5R)-6-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Morin_(flavonol)

General Manufacturing Information

4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-: ACTIVE
1: Hu J, Guo X, Yang L. Morin inhibits proliferation and self-renewal of CD133(+) melanoma cells by upregulating miR-216a. J Pharmacol Sci. 2018 Feb 16. pii: S1347-8613(18)30023-9. doi: 10.1016/j.jphs.2018.02.003. [Epub ahead of print] PubMed PMID: 29496393.
2: Memon AF, Solangi AR, Memon SQ, Mallah A, Memon N. Quantitative separation of hesperidin, chrysin, epicatechin, epigallocatechin gallate, and morin using ionic liquid as a buffer additive in capillary electrophoresis. Electrophoresis. 2018 Feb 27. doi: 10.1002/elps.201700421. [Epub ahead of print] PubMed PMID: 29484675.
3: Sharma SH, Kumar JS, Chellappan DR, Nagarajan S. Molecular chemoprevention by morin - A plant flavonoid that targets nuclear factor kappa B in experimental colon cancer. Biomed Pharmacother. 2018 Apr;100:367-373. doi: 10.1016/j.biopha.2018.02.035. Epub 2018 Feb 16. PubMed PMID: 29453046.
4: Singh M, Thakur V, Deshmukh R, Sharma A, Rathore MS, Kumar A, Mishra N. Development and characterization of morin hydrate-loaded micellar nanocarriers for the effective management of Alzheimer's disease. J Microencapsul. 2018 Mar 1:1-12. doi: 10.1080/02652048.2018.1441916. [Epub ahead of print] PubMed PMID: 29448848.
5: Singh MP, Chauhan AK, Kang SC. Morin hydrate ameliorates cisplatin-induced ER stress, inflammation and autophagy in HEK-293 cells and mice kidney via PARP-1 regulation. Int Immunopharmacol. 2018 Mar;56:156-167. doi: 10.1016/j.intimp.2018.01.031. Epub 2018 Feb 3. PubMed PMID: 29414646.
6: Thangarajan S, Vedagiri A, Somasundaram S, Sakthimanogaran R, Murugesan M. Neuroprotective effect of morin on lead acetate- induced apoptosis by preventing cytochrome c translocation via regulation of Bax/Bcl-2 ratio. Neurotoxicol Teratol. 2018 Jan 17;66:35-45. doi: 10.1016/j.ntt.2018.01.006. [Epub ahead of print] PubMed PMID: 29353014.
7: Yuan W, Ahmad S, Najar A. Morin, a plant derived flavonoid, modulates the expression of peroxisome proliferator-activated receptor-γ coactivator-1α mediated by AMPK pathway in hepatic stellate cells. Am J Transl Res. 2017 Dec 15;9(12):5662-5670. eCollection 2017. PubMed PMID: 29312518; PubMed Central PMCID: PMC5752916.
8: Sang L, Wang XM, Xu DY, Sang LX, Han Y, Jiang LY. Morin enhances hepatic Nrf2 expression in a liver fibrosis rat model. World J Gastroenterol. 2017 Dec 21;23(47):8334-8344. doi: 10.3748/wjg.v23.i47.8334. PubMed PMID: 29307993; PubMed Central PMCID: PMC5743504.
9: Wang N, Zhang J, Qin M, Yi W, Yu S, Chen Y, Guan J, Zhang R. Amelioration of streptozotocin induced pancreatic β cell damage by morin: Involvement of the AMPK FOXO3 catalase signaling pathway. Int J Mol Med. 2018 Mar;41(3):1409-1418. doi: 10.3892/ijmm.2017.3357. Epub 2017 Dec 29. PubMed PMID: 29286118; PubMed Central PMCID: PMC5819920.
10: Olonode ET, Aderibigbe AO, Adeoluwa OA, Eduviere AT, Ben-Azu B. Morin hydrate mitigates rapid eye movement sleep deprivation-induced neurobehavioural impairments and loss of viable neurons in the hippocampus of mice. Behav Brain Res. 2017 Dec 25. pii: S0166-4328(17)31713-8. doi: 10.1016/j.bbr.2017.12.024. [Epub ahead of print] PubMed PMID: 29284109.
11: Patel P, Parmar K, Das M. Inhibition of insulin amyloid fibrillation by Morin hydrate. Int J Biol Macromol. 2018 Mar;108:225-239. doi: 10.1016/j.ijbiomac.2017.11.168. Epub 2017 Dec 2. PubMed PMID: 29197568.
12: Bachewal P, Gundu C, Yerra VG, Kalvala AK, Areti A, Kumar A. Morin exerts neuroprotection via attenuation of ROS induced oxidative damage and neuroinflammation in experimental diabetic neuropathy. Biofactors. 2017 Nov 28. doi: 10.1002/biof.1397. [Epub ahead of print] PubMed PMID: 29193444.
13: Setuain I, Lecumberri P, Izquierdo M. Response to the letter to the editor by Morin JB et al. regarding "Sprint mechanics return to competition follow-up after 2 hamstring injury on a professional soccer player: A case study with an inertial sensor 3 unit based methodological approach" (Setuain et al. 2017). J Biomech. 2018 Jan 3;66:200-201. doi: 10.1016/j.jbiomech.2017.11.005. Epub 2017 Nov 9. PubMed PMID: 29154087.
14: Yao D, Cui H, Zhou S, Guo L. Morin inhibited lung cancer cells viability, growth, and migration by suppressing miR-135b and inducing its target CCNG2. Tumour Biol. 2017 Oct;39(10):1010428317712443. doi: 10.1177/1010428317712443. PubMed PMID: 28975847.
15: Ben-Azu B, Aderibigbe AO, Omogbiya IA, Ajayi AM, Iwalewa EO. Morin Pretreatment Attenuates Schizophrenia-Like Behaviors in Experimental Animal Models. Drug Res (Stuttg). 2018 Mar;68(3):159-167. doi: 10.1055/s-0043-119127. Epub 2017 Sep 29. PubMed PMID: 28962045.
16: Sithara T, Arun KB, Syama HP, Reshmitha TR, Nisha P. Morin Inhibits Proliferation of SW480 Colorectal Cancer Cells by Inducing Apoptosis Mediated by Reactive Oxygen Species Formation and Uncoupling of Warburg Effect. Front Pharmacol. 2017 Sep 12;8:640. doi: 10.3389/fphar.2017.00640. eCollection 2017. PubMed PMID: 28955240; PubMed Central PMCID: PMC5601037.
17: Shahin NN, Mohamed MM. Nano-sized titanium dioxide toxicity in rat prostate and testis: Possible ameliorative effect of morin. Toxicol Appl Pharmacol. 2017 Nov 1;334:129-141. doi: 10.1016/j.taap.2017.08.014. Epub 2017 Aug 26. PubMed PMID: 28844848.
18: Yu J, Wan K, Sun X. Improved transdermal delivery of morin efficiently inhibits allergic contact dermatitis. Int J Pharm. 2017 Sep 15;530(1-2):145-154. doi: 10.1016/j.ijpharm.2017.07.062. Epub 2017 Jul 21. PubMed PMID: 28739503.
19: Lin MH, Hsu CC, Lin J, Cheng JT, Wu MC. Investigation of morin-induced insulin secretion in cultured pancreatic cells. Clin Exp Pharmacol Physiol. 2017 Dec;44(12):1254-1262. doi: 10.1111/1440-1681.12815. Epub 2017 Sep 18. PubMed PMID: 28699234.
20: Zhang Q, Zhang F, Thakur K, Wang J, Wang H, Hu F, Zhang JG, Wei ZJ. Molecular mechanism of anti-cancerous potential of Morin extracted from mulberry in Hela cells. Food Chem Toxicol. 2018 Feb;112:466-475. doi: 10.1016/j.fct.2017.07.002. Epub 2017 Jul 6. PubMed PMID: 28689916.

Explore Compound Types